Cas no 195867-54-0 (HTMT Dimaleate)

HTMT Dimaleate Chemical and Physical Properties
Names and Identifiers
-
- 6-[2-(4-IMIDAZOLYL)ETHYLAMINO]-N-(4-TRIFLUOROMETHYLPHENYL)HEPTANECARBOXAMIDE DIMALEATE
- 6-(2-(1H-imidazol-5-yl)ethylamino)-N-(4-(trifluoromethyl)phenyl)heptanamide DIMALEATE
- HTMT DIMALEATE
- HTMT dimaleate,6-[2-(4-Imidazolyl)ethylamino]-N-(4-trifluoromethylphenyl)heptanecarboxamidedimaleate
- HTMT
- ODAOZWTYNWZSBY-SPIKMXEPSA-N
- 6-[2-(1H-Imidazol-4-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide
- 6-[[2-(1H-Imidazole-4-yl)ethyl]amino]-N-[4-(trifluoromethyl)phenyl]heptanamide
- 6-[2-(4-Imidazoyl)ethylamino]-N-(4-trifluoromethylphenyl)heptanecarboxamide dimaleate
- Histamine trifluoromethyl toluidide
- HY-101052
- AKOS027381695
- HMS3675M10
- CS-0020765
- HMS3411M10
- HTMT (dimaleate)
- (Z)-but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide
- Histamine trifluromethyl toluidine
- Histaminetrifluoromethyl toluidide dimaleate
- AKOS024458594
- CHEMBL4531002
- 195867-54-0
- TS-08291
- histamine trifluoromethyl toluidide dimaleate
- GLXC-10457
- HTMT Dimaleate
-
- Inchi: InChI=1S/C19H25F3N4O.2C4H4O4/c1-14(24-11-10-17-12-23-13-25-17)4-2-3-5-18(27)26-16-8-6-15(7-9-16)19(20,21)22;2*5-3(6)1-2-4(7)8/h6-9,12-14,24H,2-5,10-11H2,1H3,(H,23,25)(H,26,27);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
- InChI Key: ODAOZWTYNWZSBY-SPIKMXEPSA-N
- SMILES: CC(CCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2.C(=C/C(=O)O)/C(=O)O.C(=C/C(=O)O)/C(=O)O
Computed Properties
- Exact Mass: 614.22000
- Monoisotopic Mass: 614.22
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 43
- Rotatable Bond Count: 16
- Complexity: 558
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 219A^2
Experimental Properties
- Density: g/cm3
- Boiling Point: 922.2°Cat760mmHg
- Flash Point: 511.5°C
- PSA: 219.01000
- LogP: 4.03570
HTMT Dimaleate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22842-50 mg |
HTMT dimaleate |
195867-54-0 | 98.51% | 50mg |
¥7497.00 | 2022-04-26 | |
TRC | H671815-2.5mg |
HTMT Dimaleate |
195867-54-0 | 2.5mg |
$ 205.00 | 2022-06-02 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-204003-10 mg |
HTMT dimaleate, |
195867-54-0 | 10mg |
¥1,121.00 | 2023-07-10 | ||
TRC | H671815-1mg |
HTMT Dimaleate |
195867-54-0 | 1mg |
$ 90.00 | 2022-06-02 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22842-10mg |
HTMT dimaleate |
195867-54-0 | 98.51% | 10mg |
¥ 1833 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22842-200mg |
HTMT dimaleate |
195867-54-0 | 98.51% | 200mg |
¥ 16896 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22842-2mg |
HTMT dimaleate |
195867-54-0 | 98.51% | 2mg |
¥ 897 | 2023-09-07 | |
A2B Chem LLC | AD31814-10mg |
6-[2-(4-IMIDAZOLYL)ETHYLAMINO]-N-(4-TRIFLUOROMETHYLPHENYL)HEPTANECARBOXAMIDE DIMALEATE |
195867-54-0 | ≥98% | 10mg |
$138.00 | 2024-04-20 | |
A2B Chem LLC | AD31814-1mg |
6-[2-(4-IMIDAZOLYL)ETHYLAMINO]-N-(4-TRIFLUOROMETHYLPHENYL)HEPTANECARBOXAMIDE DIMALEATE |
195867-54-0 | ≥98% | 1mg |
$29.00 | 2024-04-20 | |
A2B Chem LLC | AD31814-5mg |
6-[2-(4-IMIDAZOLYL)ETHYLAMINO]-N-(4-TRIFLUOROMETHYLPHENYL)HEPTANECARBOXAMIDE DIMALEATE |
195867-54-0 | ≥98% | 5mg |
$99.00 | 2024-04-20 |
HTMT Dimaleate Related Literature
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
Additional information on HTMT Dimaleate
HTMT Dimaleate (CAS No. 195867-54-0): An Overview of a Versatile Compound in Pharmaceutical and Biomedical Research
HTMT Dimaleate (CAS No. 195867-54-0) is a compound that has gained significant attention in the fields of pharmaceutical and biomedical research due to its unique chemical properties and potential applications. This article provides a comprehensive overview of HTMT Dimaleate, including its chemical structure, synthesis methods, biological activities, and recent advancements in its use.
Chemical Structure and Synthesis
HTMT Dimaleate is a derivative of 1,2,3,4-tetrahydro-1-methyl-8-(2-hydroxyethyl)-6,7-dimethoxyisoquinoline (HTMT), which is further modified by the addition of maleic acid. The compound is characterized by its complex structure, which includes multiple functional groups such as hydroxyl, methoxy, and carboxyl groups. These functional groups contribute to the compound's solubility, stability, and reactivity, making it suitable for various applications in drug development and biological studies.
The synthesis of HTMT Dimaleate typically involves a multi-step process. The first step involves the preparation of HTMT through the condensation of 3,4-dimethoxybenzaldehyde with N-methyl-1,2-diaminoethane. Subsequently, the resulting HTMT is reacted with maleic anhydride to form the dimaleate ester. This process requires precise control over reaction conditions such as temperature, pH, and catalysts to ensure high yield and purity of the final product.
Biological Activities and Mechanisms of Action
HTMT Dimaleate has been extensively studied for its biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. Recent research has shown that HTMT Dimaleate exhibits potent neuroprotective properties by modulating various signaling pathways involved in neuronal survival and function. For instance, studies have demonstrated that HTMT Dimaleate can inhibit the activation of microglia and astrocytes, which are key players in neuroinflammation.
In addition to its neuroprotective effects, HTMT Dimaleate has also been found to possess anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of nuclear factor-kappa B (NF-κB) signaling pathways. These findings suggest that HTMT Dimaleate may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Clinical Applications and Research Developments
The potential clinical applications of HTMT Dimaleate are currently being explored through various preclinical and clinical studies. One notable area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Preclinical studies have shown that HTMT Dimaleate can improve cognitive function and reduce neuronal loss in animal models of AD and PD.
In addition to neurodegenerative diseases, HTMT Dimaleate is also being investigated for its potential in treating other conditions such as chronic pain and cancer. For example, recent studies have demonstrated that HTMT Dimaleate strong can enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to apoptosis while reducing their resistance to treatment.
Safety Profile and Future Directions
The safety profile of HTMT Dimaleate strong is an important consideration for its potential therapeutic use. Preclinical toxicology studies have shown that it has a favorable safety profile with minimal side effects at therapeutic doses. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
The future directions for research on < strong > HTMT Dimaleate< / strong > include optimizing its formulation for improved bioavailability and developing novel delivery systems to enhance its therapeutic effects. Additionally, there is a need for more extensive clinical trials to validate its efficacy in treating various diseases and conditions.
< p > In conclusion ,< strong > HTMT Dimaleate< / strong > (CAS No . 195867 - 54 - 0 ) is a promising compound with diverse biological activities and potential therapeutic applications . Its unique chemical structure , combined with its neuroprotective , anti - inflammatory , and other beneficial properties , makes it an attractive candidate for further research and development in pharmaceuticals . As more studies are conducted , it is likely that new insights into the mechanisms of action of< strong > HTMT Dimaleate< / strong > will be uncovered , leading to innovative treatments for a wide range of diseases . p > article > response >195867-54-0 (HTMT Dimaleate) Related Products
- 147732-56-7(Palmitoyl Tripeptide-1)
- 189275-71-6(Ac-Trp-Glu-His-Asp-aldehyde (pseudo acid))
- 17451-61-5(L-Histidine,N-(phenylmethyl)-)
- 154652-68-3(L-Tyrosine, L-a-glutamyl-L-valyl-L-a-aspartyl-L-prolyl-L-isoleucylglycyl-L-histidyl-L-leucyl-)
- 162049-83-4(T 4951)
- 49557-75-7(Glycyl-l-histidyl-l-lysine)
- 126828-32-8(L-Alanyl-L-histidyl-L-lysine)
- 152051-60-0(Glycine,L-alanyl-L-prolyl-L-serylglycyl-L-histidyl-L-tyrosyl-L-lysyl-)
- 12676-15-2(3-8-Angiotensin II)
- 13056-37-6(Z-His-Gly-OH)
